![molecular formula C13H20ClN5O B14082717 2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol CAS No. 101071-71-0](/img/structure/B14082717.png)
2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a chloro group at the 5-position and an aminoethanol moiety at the 7-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the cyclization of appropriate precursors, such as hydrazides and aminopyrimidines, under mild oxidation conditions using reagents like iron(III) chloride.
Introduction of the Chloro Group: The chloro group can be introduced via halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Aminoethanol Moiety: The aminoethanol moiety can be attached through nucleophilic substitution reactions, where the triazolopyrimidine core reacts with an appropriate aminoethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolopyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cellular signaling pathways, thereby affecting cell proliferation, apoptosis, or other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar structural features but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different arrangement of the triazole and pyrimidine rings.
Uniqueness
2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the aminoethanol moiety allows for unique interactions with molecular targets, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
101071-71-0 |
|---|---|
Molekularformel |
C13H20ClN5O |
Molekulargewicht |
297.78 g/mol |
IUPAC-Name |
2-[6-(5-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexylamino]ethanol |
InChI |
InChI=1S/C13H20ClN5O/c14-12-9-11(19-13(18-12)16-10-17-19)5-3-1-2-4-6-15-7-8-20/h9-10,15,20H,1-8H2 |
InChI-Schlüssel |
PFGGDBMKCTVPDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=NC=N2)N=C1Cl)CCCCCCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


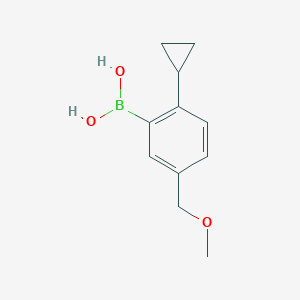

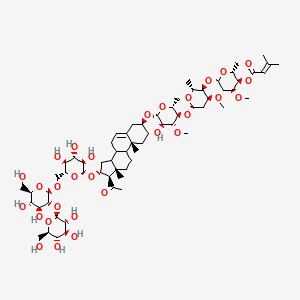
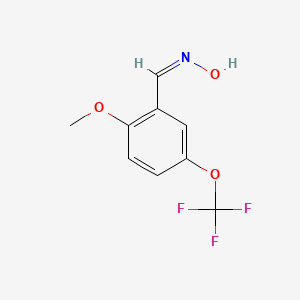
![1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol](/img/structure/B14082672.png)
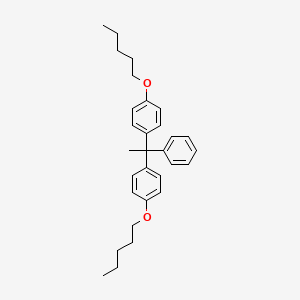
![3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-ol](/img/structure/B14082683.png)
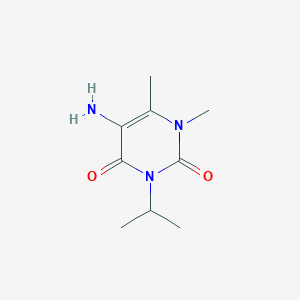
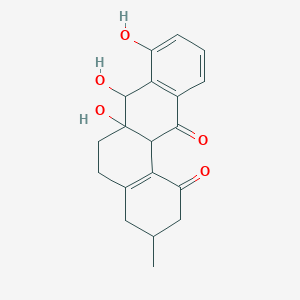
![tert-butyl (3aS,6aS)-5-benzyl-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B14082701.png)
![3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester](/img/structure/B14082708.png)

![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)
